Coronene

概要

説明

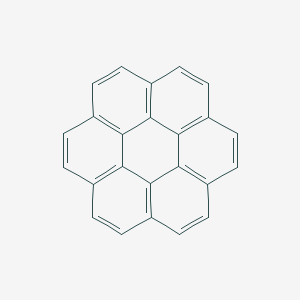

Coronene is a fascinating chemical compound that has captured the interest of researchers across various scientific fields. It is chemically classified as a polycyclic aromatic hydrocarbon and consists of a flat, cyclic arrangement of carbon and hydrogen atoms. Its chemical formula is C₂₄H₁₂, and it is structured as six peri-fused benzene rings, resembling a hexagonal pattern. This unique structure gives this compound both stability and aromaticity .

準備方法

Coronene is not naturally occurring and must be synthesized in laboratories for use in research and industrial applications. One common method for synthesizing this compound is through organic flash vacuum pyrolysis. This technique involves the rapid heating of a precursor compound in a vacuum, causing it to decompose and form this compound . Another method involves the mechanochemical liquid-assisted grinding technique, which is used to synthesize hybrid organometallic/organic materials involving this compound .

化学反応の分析

Hydrogenation and Dehydrogenation

Coronene cations undergo sequential hydrogenation with distinct stability at "magic numbers" of hydrogen atoms (5, 11, 17 ) due to high activation barriers for further additions :

| Hydrogenation State (n) | Binding Energy (eV) | Dominant Pathway |

|---|---|---|

| 5 → 6 | -2.4 to -3.6 | Edge H addition |

| 11 → 12 | -1.95 to -2.8 | Inner H migration |

| 17 → 18 | -2.1 to -3.1 | Aromatic ring saturation |

Dehydrogenation at >2,200 K leads to H loss via hydrogen roaming or carbon skeleton fragmentation .

Fragmentation Pathways

Under high-energy conditions (e.g., collisions with He or 3,000–4,000 K thermal excitation), this compound fragments via:

| Derivative | Fragmentation Products (4000 K) |

|---|---|

| This compound | H, CH, CH |

| 1-Methylthis compound | CH loss → this compound + CH |

| O-Substituted this compound | CO loss → Deoxygenated PAH |

Fragmentation is critical in astrochemical environments and combustion systems .

Oxidation Reactions

This compound reacts with ozone (O) and hydroxyl radicals (·OH) in interstellar and atmospheric contexts:

- Ozonolysis forms epoxy and carbonyl groups on peripheral rings.

- ·OH Addition generates hydroxylated derivatives, altering electronic properties .

Surface-Mediated Reactions

This compound participates in on-surface synthesis and catalysis:

- Graphene Formation : Sublimation onto Cu(111) at 1,000°C yields graphene lattices .

- Organometallic Networks : Au-catalyzed coupling forms cyclobutadiene-bridged 2D polymers .

Functionalization and Derivatives

- Persulfurated this compound : Synthesized via chlorination/thiobenzylation, forming a redox-active "sulflower" for Li–S batteries .

- N- and O-Substituted this compound : Alters fragmentation pathways and electronic properties .

Thermodynamic Data

| Property | Value (kJ/mol) | Source |

|---|---|---|

| ΔH° (Combustion) | -12,540 ± 120 | |

| ΔH° (Sublimation) | 167 ± 5 | |

| Ionization Energy | 7.29 eV |

科学的研究の応用

Materials Science

1.1 Polymorphism and Crystal Engineering

Recent studies have demonstrated that coronene can form different polymorphs when crystallized under specific conditions, such as in the presence of a magnetic field. The discovery of a stable β-herringbone polymorph, which exhibits altered optical and mechanical properties compared to the more common γ-herringbone structure, highlights its potential in crystal engineering for advanced materials applications . This polymorphic control can lead to enhancements in carrier mobilities essential for applications in organic semiconductors and transistors.

1.2 Organic Electronics

this compound derivatives have shown promise in organic field-effect transistors (OFETs) due to their high charge mobility and stability. Research indicates that modifications to the this compound structure can improve its electronic properties, making it suitable for use as a charge-transporting material . The incorporation of functional groups into the this compound framework allows for tailored properties that enhance performance in electronic devices.

| This compound Derivative | Application | Key Property |

|---|---|---|

| Tribenzocoronenes | Charge-transporting channels | High charge mobility |

| Hexabenzocoronenes | Electroluminescent devices | Enhanced light emission |

| Dibenzo- and Tetrabenzo-coronene | Sensing applications | High sensitivity |

Astrophysics

This compound plays a significant role in astrochemistry, particularly in the study of interstellar medium (ISM) chemistry. It is believed that PAHs like this compound contribute to complex chemical processes occurring in space. Research has shown that positively charged this compound ions can be formed and studied to understand their stability and fragmentation under various conditions . These studies provide insights into the formation of larger organic molecules in space and their potential role in the origins of life.

Environmental Chemistry

3.1 Persistent Organic Pollutants (POPs)

this compound is classified as a persistent organic pollutant due to its environmental stability and potential health impacts. Studies have measured its concentrations in various environmental matrices, revealing significant findings regarding its distribution and effects on ecosystems . Understanding the behavior of this compound as a POP is crucial for developing strategies to mitigate its impact on human health and the environment.

Nanotechnology

This compound and its derivatives are being explored as model systems for understanding larger carbon-based nanomaterials such as graphene. Their reduced size allows for detailed theoretical studies on their properties, which can inform the design of new nanomaterials with tailored functionalities . This application is particularly relevant for developing advanced materials for energy storage and conversion technologies.

Case Studies

5.1 Charge Transport in Organic Electronics

A study highlighted the use of this compound derivatives in OFETs, demonstrating that modifications to the molecular structure could significantly enhance charge mobility. The research involved synthesizing various substituted coronenes and evaluating their performance in transistor applications, showing that specific substitutions led to improved device characteristics .

5.2 Stability of this compound Ions in Space

An experiment involving collisions between this compound ions and helium atoms provided insights into the stability of these ions under extreme conditions found in space. The results indicated that while some fragments are unstable immediately after formation, most stabilize over time, contributing to our understanding of PAH behavior in astrophysical environments .

作用機序

The mechanism by which coronene exerts its effects is primarily related to its aromaticity and stability. The delocalization of π-electrons across its structure allows it to interact with other molecules and materials in unique ways. For example, in the context of energy storage, this compound’s ability to undergo anion insertion and de-insertion processes is crucial for its function as a cathode material . In astrophysics, its stability and luminescent properties make it an important component in the study of interstellar molecules .

類似化合物との比較

Coronene is often compared to other polycyclic aromatic hydrocarbons, such as benzene and circumthis compound. Benzene, with its single aromatic ring, is much simpler in structure compared to this compound’s six peri-fused benzene rings . Circumthis compound, on the other hand, is a larger molecule that consists of this compound fully enclosed by an additional layer of fused rings . While both benzene and circumthis compound share some properties with this compound, the unique structure of this compound gives it distinct stability and aromaticity, making it a valuable compound for various scientific applications .

Similar Compounds

- Benzene

- Circumthis compound

- Hexabenzothis compound

This compound’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields. Its stability, aromaticity, and ability to undergo specific chemical reactions contribute to its versatility and potential for future research and industrial applications.

生物活性

Coronene, a polycyclic aromatic hydrocarbon (PAH), has garnered significant attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, its potential therapeutic applications, and the mechanisms underlying these effects.

Overview of this compound

This compound is composed of six fused benzene rings, forming a planar structure that contributes to its stability and reactivity. Its chemical formula is , and it is known for its excellent electron-accepting properties. This compound is widely studied for its applications in organic electronics, photonics, and nanotechnology.

Cytotoxicity and Anticancer Potential

Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. A study utilizing density functional theory (DFT) revealed that this compound derivatives have varying degrees of cytotoxicity, suggesting that modifications to its structure can enhance or diminish its biological effects . For instance, certain derivatives showed improved interactions with DNA, potentially leading to increased anticancer activity.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 15.4 | |

| 1-Methylthis compound | MCF-7 | 12.3 | |

| N-substituted this compound | A549 | 8.5 |

Interaction with Biomolecules

This compound's ability to interact with biomolecules has been a focal point of research. Studies have shown that this compound can intercalate into DNA structures, which may disrupt normal cellular processes and induce apoptosis in cancer cells . The mechanism involves the formation of π-π stacking interactions between the aromatic rings of this compound and the nucleobases in DNA.

Antioxidant Properties

Recent investigations have also highlighted the antioxidant potential of this compound. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders.

Case Study 1: this compound in Cancer Therapy

A notable case study involved the use of this compound derivatives in targeted cancer therapy. Researchers synthesized various this compound derivatives and assessed their efficacy against breast cancer cells. The study found that specific modifications enhanced the selectivity and potency of these compounds against cancerous cells compared to normal cells .

Case Study 2: this compound as an Antioxidant Agent

Another case study focused on the antioxidant activity of this compound in a model of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress in neuronal cells, suggesting its potential role as a neuroprotective agent .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : this compound's planar structure allows it to intercalate between DNA base pairs, leading to structural distortions that can hinder replication and transcription.

- Radical Scavenging : The presence of multiple aromatic rings enables this compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cell Membrane Interaction : this compound can interact with lipid membranes due to its hydrophobic nature, which may influence membrane fluidity and permeability.

特性

IUPAC Name |

coronene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUGDVKSAQVFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047740 | |

| Record name | Coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Coronene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

191-07-1 | |

| Record name | Coronene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORONENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coronene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORONENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YY0X5XT1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and key properties of coronene?

A1: this compound is a planar molecule consisting of seven fused benzene rings, forming a circular structure. Its molecular formula is C24H12 and it has a molecular weight of 300.36 g/mol. [, ] Key spectroscopic data includes characteristic infrared absorption bands, Raman scattering peaks, and distinct proton hyperfine coupling constants observed in electron spin resonance (ESR) studies. [, , ]

Q2: How does the structure of this compound contribute to its unique properties?

A2: The planar, highly conjugated structure of this compound contributes to its stability, high melting point, and semiconducting properties. [, , ] It also influences its ability to form π-π stacking interactions, leading to diverse supramolecular arrangements. [, , , ]

Q3: Can this compound act as a molecular rotor, and if so, what factors influence its rotational dynamics?

A3: Yes, this compound exhibits in-plane rotational motion within certain crystal structures, particularly in charge-transfer complexes. [, ] Factors influencing its rotation include the dihedral angle between this compound and the acceptor molecule, intermolecular hydrogen bonding, and the nature of the π-stacking column arrangement (e.g., DA-type versus DDA-type). [, ]

Q4: How does this compound behave under high pressure and temperature?

A4: this compound demonstrates remarkable stability under extreme conditions. It undergoes a reversible phase transition between 2 and 3.2 GPa at ambient temperature, but its structure remains largely intact even at pressures up to 10 GPa and temperatures of 300 °C. []

Q5: How does this compound interact with metal surfaces?

A5: this compound readily adsorbs onto metal surfaces like gold (Au(111)). [, , ] The specific arrangement of this compound molecules on the surface is influenced by the solvent used and the presence of other molecules, leading to the formation of complex supramolecular structures. []

Q6: Can this compound be encapsulated within carbon nanotubes, and what are the potential implications?

A6: Yes, this compound molecules can be encapsulated within single-walled carbon nanotubes (SWCNTs). [, ] This encapsulation process can lead to the formation of this compound stacks, graphene nanoribbons, or even inner tubes within the SWCNTs, offering potential applications in nanotechnology and materials science. [, ]

Q7: How is computational chemistry employed to study this compound and its interactions?

A7: Density functional theory (DFT) calculations are extensively used to investigate various aspects of this compound, including its electronic structure, optical properties, and interactions with other molecules or surfaces. [, , , , , , , , , ] For instance, DFT calculations help elucidate the nature of this compound dimer interactions, revealing the unexpected stability of T-shaped configurations. []

Q8: Can computational methods predict the properties of this compound derivatives?

A8: Yes, computational methods like thermally-assisted-occupation density functional theory (TAO-DFT) help predict the electronic properties of larger this compound derivatives (n-coronenes) that are challenging to study experimentally. [] These methods shed light on the radical character and potential applications of these larger systems. []

Q9: How does the substitution of this compound with different functional groups affect its properties?

A9: Theoretical studies employing quantum chemical calculations demonstrate that substituting this compound with electron-donating or electron-withdrawing groups influences its interactions with other molecules, such as benzene and hexafluorobenzene. [, , ] These substitutions alter the binding energies and charge transfer characteristics within this compound-based complexes. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。